SB-706375

Description

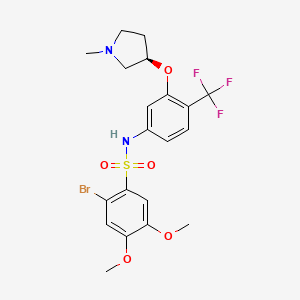

This compound is a benzenesulfonamide derivative characterized by a brominated aromatic core, methoxy substituents at positions 4 and 5, and a trifluoromethylphenyl group linked to a stereospecific (3R)-1-methylpyrrolidin-3-yl ether moiety. The bromine atom likely enhances electrophilic reactivity, while the trifluoromethyl group improves metabolic stability and membrane permeability .

Properties

IUPAC Name |

2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrF3N2O5S/c1-26-7-6-13(11-26)31-16-8-12(4-5-14(16)20(22,23)24)25-32(27,28)19-10-18(30-3)17(29-2)9-15(19)21/h4-5,8-10,13,25H,6-7,11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWQJYAMDEAFF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733734-61-7 | |

| Record name | SB-706375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733734617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-706375 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96711H97SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthetic routes and reaction conditions for SB 706375 are not extensively detailed in the available literature. . Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

SB 706375 primarily functions as an antagonist by blocking the urotensin-II receptor. The types of reactions it undergoes include:

Binding Reactions: SB 706375 binds to the urotensin-II receptor, preventing the natural ligand from exerting its effects.

Inhibition Reactions: By blocking the receptor, SB 706375 inhibits the downstream signaling pathways that would normally be activated by urotensin-II.

Common reagents and conditions used in these reactions are specific to the receptor-ligand interactions and the cellular environment in which these interactions occur. The major products formed from these reactions are the inhibited signaling pathways and the subsequent physiological effects, such as reduced blood pressure and protection against myocardial injury .

Scientific Research Applications

SB 706375 has several scientific research applications, including:

Mechanism of Action

SB 706375 exerts its effects by blocking the urotensin-II receptor, thereby inhibiting the binding of urotensin-II and preventing the activation of downstream signaling pathways . The molecular targets involved include the urotensin-II receptor and associated signaling proteins such as RhoA, ROCK1, and ROCK2 . This inhibition leads to reduced contraction of the coronary artery and myocardium, decreased coronary blood flow, and increased glomerular filtration rate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives from the evidence:

Key Observations:

Substituent Effects on Bioactivity: The target compound’s bromine and methoxy groups may enhance DNA intercalation or halogen bonding, as seen in brominated antivirals . However, fluorinated analogs (e.g., Example 53 in ) prioritize kinase selectivity via fluorine’s electronegativity .

Solubility and Stability: The trifluoromethyl group in the target compound and analogs increases lipophilicity, necessitating formulation adjuvants for in vivo delivery . In contrast, the dimethylaminopyrrolidine in ’s compound improves aqueous solubility via protonation .

Synthetic Complexity: The target compound’s stereospecific pyrrolidinyl ether requires asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution), whereas non-chiral analogs () are more straightforward to synthesize .

Research Findings from Analog Studies

- Kinase Inhibition: Sulfonamides with pyrimidine or pyrrolidine motifs () show nanomolar activity against tyrosine kinases, suggesting the target compound could be optimized similarly .

- Metabolic Stability : Fluorinated and trifluoromethylated derivatives () exhibit prolonged half-lives in preclinical models due to resistance to oxidative metabolism .

- 3D Cell Culture Applications : Hydrogel-based platforms () could test the target compound’s efficacy in tumor microenvironment models, leveraging its lipophilicity for sustained release .

Biological Activity

2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide, also known as SB 706375, is a compound that exhibits significant biological activity primarily as a selective antagonist of the human urotensin-II (hU-II) receptor. This receptor is implicated in various physiological processes, particularly in the cardiovascular system.

SB 706375 acts by blocking the urotensin-II receptor, which leads to several downstream effects:

- Inhibition of Urotensin II Signaling : By preventing urotensin-II from binding to its receptor, SB 706375 inhibits the activation of the UTR-RhoA/ROCK-RIP3 signaling pathway which is crucial for various cellular responses related to vascular function and kidney regulation.

- Increased Glomerular Filtration Rate (GFR) : This compound has been shown to significantly increase GFR, indicating potential benefits in renal function and protection against ischemia-reperfusion injury in myocardial tissues.

Pharmacological Profile

The pharmacokinetic properties of SB 706375 suggest it has good bioavailability and can exert its effects effectively in vivo. The compound has been studied for its potential therapeutic applications in conditions such as hypertension and kidney diseases due to its ability to modulate vascular resistance and renal blood flow.

The biochemical interactions of SB 706375 include:

- Binding Affinity : It selectively binds to the hU-II receptor, demonstrating a high affinity that results in effective blockade of receptor-mediated responses.

- Cellular Effects : In vitro studies have indicated that SB 706375 can protect myocardial cells from damage during ischemia-reperfusion events, highlighting its cardioprotective properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of SB 706375:

- Cardioprotection in Isolated Rat Models : Research demonstrated that administration of SB 706375 prior to inducing ischemia significantly reduced myocardial injury markers compared to control groups.

- Renal Function Improvement : In models of renal impairment, SB 706375 showed a marked increase in renal perfusion and GFR, suggesting its utility in treating renal pathologies.

Data Table: Summary of Key Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Cardioprotection | Reduced myocardial injury during ischemia-reperfusion | |

| Renal Function | Increased GFR and renal perfusion | |

| Mechanism of Action | Blockade of hU-II receptor signaling |

Q & A

Basic Research Questions

Q. What are the critical steps and protective strategies in synthesizing this compound?

- Methodological Answer : Synthesis involves sequential functionalization:

- Trifluoromethyl introduction : Electrophilic substitution using Cu-mediated coupling under anhydrous conditions .

- Sulfonamide formation : Reacting the sulfonyl chloride intermediate with the amine-containing phenyl group in dichloromethane (DCM) at 0–5°C to prevent hydrolysis .

- Protective groups : tert-Butyldimethylsilyl (TBS) protects the pyrrolidin-3-yl hydroxyl group during bromination steps, as shown in analogous syntheses .

- Key Parameters :

- Solvent: DMF/DMSO for polar intermediates .

- Temperature: 60–80°C for coupling reactions .

Q. Which analytical methods ensure structural fidelity and purity?

- Methodological Answer :

- Stereochemistry : X-ray crystallography resolves the (3R)-pyrrolidine configuration, validated in similar chiral sulfonamides .

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity .

- Structural confirmation : ¹⁹F NMR (δ -60 to -65 ppm for CF₃) and HRMS (mass error <2 ppm) .

Advanced Research Questions

Q. How can synthetic yield be maximized while reducing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize catalyst (e.g., Pd(OAc)₂) loading and reaction time. For example, reducing APS initiator concentration from 1.5% to 0.8% lowered branching in analogous polymers .

- In situ monitoring : Use IR spectroscopy to track intermediates (e.g., sulfonyl chloride at 1370 cm⁻¹) .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% | +15–20% |

| Reaction Time | 12–18 hours | +10% |

| Solvent Polarity | ε > 20 (DMF/DMSO) | +25% |

Q. What computational approaches predict target binding and pharmacokinetics?

- Methodological Answer :

- Docking/MD Simulations : Glide (Schrödinger) models interactions with enzymes (e.g., carbonic anhydrase). The trifluoromethyl group’s electronegativity requires parameterization in AMBER force fields .

- ADME Prediction : SwissADME calculates logP (~3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), critical for blood-brain barrier penetration .

Q. How to resolve contradictions in biological activity data?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HepG2) and incubation times (48 hours) .

- Orthogonal validation : Pair SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Case Study : A 2023 study linked inconsistent IC₅₀ values (0.5–5 µM) to solubility issues in PBS; adding 0.1% DMSO normalized results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.